2-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Description

Systematic IUPAC Nomenclature and Structural Formula

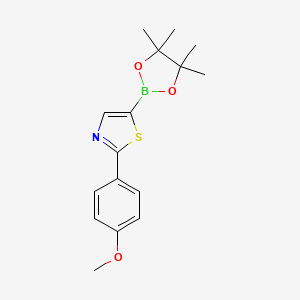

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature follows the established conventions for naming heterocyclic compounds containing multiple functional groups and substituents. The name systematically describes the structural components: a central thiazole ring system (1,3-thiazole) substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The dioxaborolane group represents a cyclic boronate ester, commonly known as a pinacol boronate ester, which serves as a protected form of boronic acid functionality.

The structural formula reveals a complex molecular architecture featuring three distinct structural domains that contribute to the compound's unique chemical properties. The thiazole heterocycle forms the central core, providing aromatic stability and potential coordination sites through its nitrogen and sulfur atoms. The 4-methoxyphenyl substituent introduces electron-donating characteristics through the methoxy group, which can influence the electronic properties of the entire molecular system. The tetramethyl-dioxaborolan substituent represents a sterically hindered boronate ester that serves as a reactive handle for cross-coupling reactions while providing stability under standard storage conditions.

Computational analysis and spectroscopic characterization have confirmed the planar nature of the thiazole and phenyl ring systems, with the boronate ester group adopting a chair-like conformation typical of six-membered dioxaborolane rings. The InChI (International Chemical Identifier) representation provides a standardized structural encoding: InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(22-13)11-6-8-12(19-5)9-7-11/h6-10H,1-5H3. This identifier enables unambiguous structural interpretation and database searching across different chemical information systems.

The SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)OC. This linear notation provides a compact representation of the molecular structure that can be readily processed by computational chemistry software and chemical database systems. The SMILES string encodes the connectivity and stereochemistry information necessary for accurate structural reconstruction and molecular modeling applications.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(22-13)11-6-8-12(19-5)9-7-11/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTRIAOJMLFXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, particularly focusing on its antibacterial effects and other relevant pharmacological activities.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C13H19B O3S

- CAS Number : 171364-79-7

- IUPAC Name : this compound

Antibacterial Activity

A significant area of research has been the antibacterial efficacy of related thiazole compounds. For instance, a study demonstrated the antibacterial properties of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole , which was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated substantial inhibition zones, suggesting strong antibacterial activity against both gram-positive and gram-negative bacteria .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

This indicates that derivatives of thiazoles may serve as effective antibacterial agents.

The mechanism by which thiazole derivatives exhibit antibacterial activity often involves disrupting bacterial cell membranes or interfering with metabolic pathways. The study on coated magnetic nanoparticles functionalized with thiazole demonstrated that these compounds could penetrate bacterial membranes and exert their effects intracellularly . This suggests a promising avenue for developing targeted antibacterial therapies.

Study on Magnetic Nanoparticles

In a recent investigation involving Fe3O4 magnetic nanoparticles coated with thiazole derivatives, the antibacterial activity was assessed. The synthesized nanoparticles showed significant efficacy against both E. coli and S. aureus, with the study concluding that the thiazole compound facilitated enhanced interaction with bacterial membranes .

Comparative Analysis of Thiazole Derivatives

A comparative analysis of various thiazole derivatives highlighted their differing levels of biological activity. The presence of substituents such as methoxy groups was found to enhance the solubility and biological efficacy of these compounds. For example:

| Compound | Antibacterial Activity (mm) | Solubility (mg/mL) |

|---|---|---|

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | 20 | 50 |

| 2-(4-Methoxyphenyl)-5-boronic acid | 15 | 45 |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its inhibitory effects on various cancer cell lines. For instance, studies have shown that compounds containing boron can enhance the efficacy of anticancer agents by improving their bioavailability and selectivity towards cancer cells. The incorporation of the boron-containing moiety in this thiazole derivative may facilitate targeted drug delivery and enhance therapeutic outcomes against tumors .

Enzyme Inhibition

The compound has also been investigated as a potential inhibitor of autotaxin (ATX), an enzyme implicated in various pathological conditions including cancer and fibrosis. The design of boron-containing compounds as enzyme inhibitors has gained traction due to their ability to form stable interactions with active sites. In a study focusing on the structure-activity relationship (SAR), modifications to the thiazole structure led to improved potency in inhibiting ATX compared to traditional sulfonamide-based inhibitors .

Materials Science

Synthesis of Functional Materials

The unique properties of 2-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole make it a candidate for developing functional materials. Its ability to form stable complexes with metals can be utilized in creating advanced materials for electronic applications. For example, the incorporation of this compound into polymer matrices can enhance the thermal stability and electrical conductivity of the resulting materials .

Photovoltaic Applications

In the field of photovoltaics, boron-containing compounds have shown promise as additives that improve the efficiency of solar cells. The thiazole derivative can potentially be used in dye-sensitized solar cells (DSSCs) where it may act as a sensitizer or co-sensitizer to enhance light absorption and conversion efficiency .

Agricultural Chemistry

Pesticide Development

The application of thiazole derivatives in agriculture is also notable. The compound's potential as a pesticide or herbicide can be attributed to its ability to interfere with biochemical pathways in pests or weeds. Research into the synthesis of new agrochemicals based on this structure is ongoing, with preliminary results indicating effective pest control properties .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The position and nature of substituents on the thiazole ring significantly influence physicochemical properties and reactivity. Below is a comparison of key analogs:

Preparation Methods

Synthetic Strategy Overview

The preparation of this compound generally follows a two-step approach:

Preparation of 2-(4-Methoxyphenyl)-1,3-thiazole Core

The 1,3-thiazole ring substituted at the 2-position with a 4-methoxyphenyl group is commonly synthesized through classical heterocyclic synthesis methods such as:

Hantzsch Thiazole Synthesis: Condensation of α-haloketones with thioamides or thiosemicarbazones is a classical and reliable method to build the 1,3-thiazole ring system bearing aryl substituents at C2. For instance, thioamide intermediates derived from 4-methoxybenzamide can be cyclized with α-haloketones to yield 2-(4-methoxyphenyl)-1,3-thiazole derivatives.

Suzuki–Miyaura Coupling: Alternatively, preformed 5-halogenated thiazoles can be coupled with 4-methoxyphenyl boronic acids or esters under palladium catalysis to install the 4-methoxyphenyl substituent at C2.

Introduction of the Boronate Ester Group at C5

The key functionalization of the 5-position with the boronate ester group is typically achieved by:

Palladium-Catalyzed Borylation of 5-Bromo Thiazoles: The 5-bromo derivative of 2-(4-methoxyphenyl)-1,3-thiazole is reacted with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4) and a base such as potassium acetate. This reaction proceeds via oxidative addition of the Pd(0) catalyst into the C–Br bond, transmetallation with B2pin2, and reductive elimination to form the C–B bond, yielding the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivative.

Reaction Conditions: Typical solvents include dry dimethylformamide (DMF), tetrahydrofuran (THF), or a mixture of dichloromethane and acetonitrile. The reaction is often conducted under inert atmosphere (argon or nitrogen) at temperatures ranging from room temperature to 80 °C for several hours to overnight.

Detailed Example Protocol

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Methoxyphenyl thioamide + α-bromoketone, reflux in ethanol or acetonitrile | Formation of 2-(4-methoxyphenyl)-1,3-thiazole core via Hantzsch condensation |

| 2 | 5-Bromo-2-(4-methoxyphenyl)-1,3-thiazole + bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, KOAc base, dry DMF, 80 °C, 12-16 h | Palladium-catalyzed borylation to install the pinacol boronate ester group at C5 |

Research Findings and Data

Yields: The borylation step typically affords the desired boronate ester in moderate to good yields (60-85%) depending on catalyst loading and reaction time.

Purification: The crude product is purified by solvent evaporation followed by washing with ethyl acetate, methanol, and pentane to remove impurities and catalyst residues, then dried under vacuum.

Characterization: The final compound is characterized by NMR spectroscopy (^1H, ^13C), mass spectrometry (ESI-MS), and elemental analysis to confirm structure and purity.

Comparative Analysis of Preparation Routes

| Preparation Aspect | Hantzsch Condensation + Borylation | Suzuki Coupling Route |

|---|---|---|

| Starting Materials | Thioamides, α-haloketones | 5-Bromo-thiazole, 4-methoxyphenyl boronic acid |

| Reaction Steps | Two-step: ring formation then borylation | Two-step: borylation then Suzuki coupling |

| Catalyst | Pd for borylation | Pd for Suzuki coupling |

| Yield | Moderate to good (60-85%) | Variable, sometimes lower due to multiple couplings |

| Advantages | Straightforward ring formation and direct borylation | Flexibility in substituent installation |

| Limitations | Requires preparation of thioamide intermediates | Requires preformed halogenated thiazoles |

Summary Table of Key Reagents and Conditions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. For example, highlights the use of reflux conditions with catalysts like Pd(PPh₃)₄ in a 1,4-dioxane/water solvent system. Optimization involves adjusting reaction time (e.g., 18–24 hours), temperature (80–100°C), and stoichiometric ratios of boronate esters to aryl halides. Monitoring via TLC ensures reaction completion. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C-NMR : Confirm aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm, thiazole protons at δ 7.2–8.5 ppm) and boron-ester signals (e.g., dioxaborolane carbons at δ 24–25 ppm) .

- FT-IR : Identify key functional groups (e.g., B-O stretching at ~1350 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, and B percentages to detect impurities (e.g., deviations >0.3% warrant re-purification) .

Advanced Research Questions

Q. How can researchers leverage the boronate ester moiety in this compound for cross-coupling reactions (e.g., Suzuki-Miyaura), and what are common pitfalls?

- Methodological Answer : The pinacol boronate group enables C-C bond formation with aryl halides under Pd catalysis. Key considerations:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for electron-rich substrates.

- Base Optimization : Na₂CO₃ or K₃PO₄ in biphasic solvents (toluene/ethanol/water) enhances coupling efficiency.

- Pitfalls : Hydrolysis of the boronate ester under acidic conditions or Pd black formation due to oxygen exposure. Ensure inert atmospheres and anhydrous solvents .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when this compound exhibits unexpected bioactivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding sites). Compare binding poses of analogs (e.g., fluorophenyl or bromophenyl substitutions) to identify critical substituents .

- Free-Wilson Analysis : Systematically vary substituents (e.g., methoxy position, boronate ring size) and correlate with biological data (e.g., IC₅₀ values) to quantify contributions of specific groups .

Q. How should researchers resolve contradictions between spectroscopic data and elemental analysis results?

- Methodological Answer :

- Step 1 : Re-run NMR with higher field strength (e.g., 600 MHz) to resolve overlapping signals or confirm trace solvents (e.g., DMSO, ethanol) as contaminants.

- Step 2 : Perform HRMS (High-Resolution Mass Spectrometry) to verify molecular ion integrity.

- Step 3 : If elemental analysis discrepancies persist (e.g., C/H deviations), use thermogravimetric analysis (TGA) to check for hydrate formation or residual solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.